5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

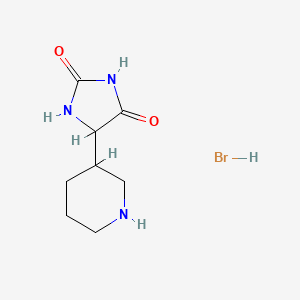

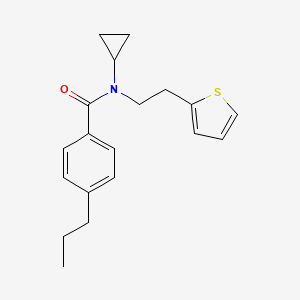

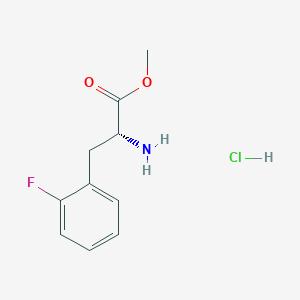

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is a biochemical used for proteomics research . It has a molecular formula of C8H13N3O2•HBr and a molecular weight of 264.12 .

Molecular Structure Analysis

The molecular structure of 5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide consists of a piperidine ring attached to an imidazolidine-2,4-dione group . The molecular formula is C8H13N3O2•HBr .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . Other physical and chemical properties such as density and refractive index are not available in the resources.Scientific Research Applications

Antibacterial and Anti-Fungal Activities

5-imidazolinone derivatives have demonstrated significant antibacterial and anti-fungal properties. Researchers have explored their potential as antimicrobial agents, particularly in combating bacterial infections and fungal diseases .

Anti-Inflammatory and Analgesic Activity

The unique structural features of 5-imidazolinone derivatives contribute to their anti-inflammatory and analgesic effects. These compounds may modulate inflammatory pathways and alleviate pain. Further studies are warranted to uncover their precise mechanisms of action .

Anti-Cancer Activity

Excitingly, 5-imidazolinone derivatives show promise as potential anticancer agents. Researchers have investigated their efficacy in suppressing tumor growth. These compounds could offer better therapeutic potential for cancer treatment. Both in silico (computational) and in vitro (laboratory) studies have supported their anti-cancer properties .

Anthelmintic Activity

In addition to their antimicrobial and anti-inflammatory effects, 5-imidazolinone derivatives have demonstrated anthelmintic activity. This means they can combat parasitic worm infections, making them valuable candidates for developing novel anthelmintic drugs .

Future Prospects

Given the diverse pharmacological activities of 5-imidazolinone derivatives, further research is essential. Scientists continue to explore their potential in drug discovery, especially for conditions like cancer, inflammation, and microbial infections. Future studies may uncover additional applications and mechanisms of action .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit adamts , a group of enzymes involved in the breakdown of cartilage.

Mode of Action

Related compounds are known to inhibit adamts enzymes . These enzymes play a crucial role in the degradation of cartilage, and their inhibition can help in the treatment of diseases involving cartilage degradation.

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways involving the degradation of cartilage and disruption of cartilage homeostasis .

properties

IUPAC Name |

5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRCFAVEIPJUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2C(=O)NC(=O)N2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)

![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B3015299.png)

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)

![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B3015312.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)